2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been associated with anticancer potential and enzymatic inhibitory activity . They have been found to interact with various targets, including estrogen receptors , discoidin domain receptor 1 (DDR1) , and neutral sphingomyelinase 2 (nSMase2) .
Mode of Action
For instance, PHTPP, a pyrazolo[1,5-a]pyrimidine derivative, acts as a selective estrogen receptor β (ERβ) full antagonist . Another derivative has been identified as a selective and orally bioavailable DDR1 inhibitor .
Biochemical Pathways
For example, PHTPP’s antagonistic action on ERβ can influence the estrogen signaling pathway . Similarly, DDR1 inhibitors can affect pathways related to cell adhesion and migration .
Pharmacokinetics
A related compound has been described as orally bioavailable , suggesting potential for systemic absorption and distribution.
Result of Action
For instance, PHTPP’s antagonistic action on ERβ can lead to differential effects on tumor cell growth . DDR1 inhibitors can potentially inhibit cell adhesion and migration .
Action Environment
It’s worth noting that the properties and stability of related pyrazolo[1,5-a]pyrimidines have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidine class of compounds, to which 2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide belongs, has been shown to interact with various enzymes and proteins. For instance, one compound in this class, PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . This suggests that this compound may also interact with similar biomolecules.
Cellular Effects
For example, PHTPP, a selective ERβ antagonist, has been shown to enhance cell growth in ovarian cancer cell lines .
Molecular Mechanism
Related compounds have shown binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be metabolically stable in liver microsomes . This suggests that it may have long-term effects on cellular function.
Metabolic Pathways
Related compounds have been found to be metabolically stable in liver microsomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Related compounds have been found to be orally available with a favorable brain-to-plasma ratio .
Subcellular Localization
Related compounds have been found to be metabolically stable in liver microsomes , suggesting that they may be localized in the endoplasmic reticulum where microsomes are found.
Preparation Methods
The synthesis of 2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science due to its photophysical properties .
Comparison with Similar Compounds
2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit enzyme inhibitory activity and have potential applications in cancer treatment. this compound is unique due to its specific structural modifications and the resulting biological activity.
Properties
IUPAC Name |
2-cyclohexyl-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(8-11-4-2-1-3-5-11)17-12-9-15-13-6-7-16-18(13)10-12/h6-7,9-11H,1-5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMSABRSCBZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.